molecular formula C21H22N2O6 B15006515 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid

Cat. No.: B15006515
M. Wt: 398.4 g/mol
InChI Key: VTBWVDOPEARKSI-UHFFFAOYSA-N
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Description

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid typically involves multiple steps. One common method involves the reaction of phthalimide with a suitable amine and a furan derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can vary depending on the specific application, but they often include key signaling pathways in cells .

Comparison with Similar Compounds

Similar compounds include other phthalimide derivatives, such as:

Compared to these compounds, 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid is unique due to its specific structure, which includes a furan ring and a hexanoyl group. This unique structure imparts different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C21H22N2O6/c24-18(22-16(13-19(25)26)17-9-6-12-29-17)10-2-1-5-11-23-20(27)14-7-3-4-8-15(14)21(23)28/h3-4,6-9,12,16H,1-2,5,10-11,13H2,(H,22,24)(H,25,26)

InChI Key

VTBWVDOPEARKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(CC(=O)O)C3=CC=CO3

Origin of Product

United States

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